Cas no 923281-65-6 (5-bromo-4-fluoro-2-methoxybenzaldehyde)

5-bromo-4-fluoro-2-methoxybenzaldehyde structure
923281-65-6 structure
Product Name:5-bromo-4-fluoro-2-methoxybenzaldehyde
CAS No:923281-65-6
MF:C8H6BrFO2
MW:233.034445285797
MDL:MFCD20923637
CID:737899
PubChem ID:23726380
Update Time:2025-09-24

5-bromo-4-fluoro-2-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 5-bromo-4-fluoro-2-methoxy-
    • 5-bromo-4-fluoro-2-methoxybenzaldehyde
    • 5-Bromo-4-fluoro-2-methoxybenzaldehyde (ACI)
    • EN300-3012295
    • A1-09832
    • QZLZSRXSIXNQIV-UHFFFAOYSA-N
    • 923281-65-6
    • E92034
    • DTXSID30635829
    • 5-Bromo-4-fluoro-2-methoxy-benzaldehyde
    • CS-0191707
    • MFCD20923637
    • WLZ3499
    • AKOS023646619
    • DB-168722
    • Z1486036567
    • SCHEMBL4600427
    • MDL: MFCD20923637
    • Inchi: 1S/C8H6BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3
    • InChI Key: QZLZSRXSIXNQIV-UHFFFAOYSA-N
    • SMILES: O=CC1C(OC)=CC(F)=C(Br)C=1

Computed Properties

  • Exact Mass: 231.95352g/mol
  • Monoisotopic Mass: 231.95352g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

5-bromo-4-fluoro-2-methoxybenzaldehyde Pricemore >>

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5-bromo-4-fluoro-2-methoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  2 d, rt
Reference
Piperidine derivatives as tachykinin receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of lower urinary tract symptoms, gastrointestinal and central nerve disease
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  16 h, rt
Reference
A Tandem Cross-Coupling/SNAr Approach to Functionalized Carbazoles
St. Jean, David J. Jr.; Poon, Steve F.; Schwarzbach, Jamie L., Organic Letters, 2007, 9(23), 4893-4896

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  3 h, 60 °C
Reference
Preparation of benzocyclobutane aryl C-glycosides useful as dual SGLT1/SGLT2 modulators
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, 70 °C
1.2 Solvents: Water ;  15 min
Reference
Fluorinated Radicamine A and B: Synthesis and Glycosidase Inhibition
Li, Yi-Xian; Ren, Iwaki; Kato, Atsushi; Jia, Yue-Mei; Fleet, George W. J.; et al, European Journal of Organic Chemistry, 2016, 2016(7), 1429-1438

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, 70 °C
Reference
Mono-fluoro-Radicamine derivative, its preparation method and application
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  18 h, 70 °C
Reference
Preapration of phthalazines, especially dihydrophthalazinone benzimidazolylphenylmethyl derivatives, of PARP1, PARP2 and/or tubulin useful for the treatment of cancer
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Production Method 7

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  2 d, rt
Reference
Preparation of biphenylmethylaminopiperidines as tachykinin receptor antagonists.
, World Intellectual Property Organization, , ,

5-bromo-4-fluoro-2-methoxybenzaldehyde Raw materials

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